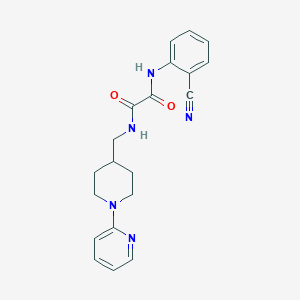

N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c21-13-16-5-1-2-6-17(16)24-20(27)19(26)23-14-15-8-11-25(12-9-15)18-7-3-4-10-22-18/h1-7,10,15H,8-9,11-12,14H2,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXTZSSFOWQGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as the cyanophenyl derivative and the pyridinyl piperidine derivative. These intermediates are then coupled through an oxalamide linkage.

-

Step 1: Synthesis of 2-cyanophenyl derivative

- React 2-bromobenzonitrile with a suitable nucleophile to introduce the cyanophenyl group.

- Reaction conditions: Use a palladium catalyst and a base in an inert atmosphere.

-

Step 2: Synthesis of pyridinyl piperidine derivative

- React pyridine with piperidine in the presence of a suitable catalyst to form the pyridinyl piperidine derivative.

- Reaction conditions: Use a Lewis acid catalyst and heat the reaction mixture.

-

Step 3: Coupling reaction

- Couple the 2-cyanophenyl derivative with the pyridinyl piperidine derivative using oxalyl chloride to form the oxalamide linkage.

- Reaction conditions: Use an inert atmosphere and a base to neutralize the reaction mixture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyanophenyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Use oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Use appropriate nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

The oxalamide scaffold is highly modular, allowing for substitutions that influence pharmacological and physicochemical properties. Key structural analogs include:

Key Structural Differences :

- Heterocyclic Moieties : The pyridinyl-piperidinylmethyl chain may enhance CNS penetration compared to thiazole (Compound 13) or pyrrolidine (Compound 14) derivatives.

Regulatory and Industrial Relevance

- Flavoring Agents : S336 has global regulatory approval (FEMA 4233) due to its low toxicity and high potency .

Biological Activity

N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups:

- Cyanophenyl group : Contributes to the compound's electronic properties.

- Pyridinyl-piperidinyl moiety : Enhances binding affinity to biological targets.

- Oxalamide core : Provides structural stability and potential for diverse interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the oxalamide core : Reacting oxalyl chloride with an amine derivative under controlled conditions.

- Introduction of the cyanophenyl group : Using 2-cyanophenyl isocyanate.

- Attachment of the pyridinyl-piperidinyl moiety : Coupling with a pyridin-2-yl-piperidine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Table 1: Summary of Synthesis Steps

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Formation of oxalamide core | Oxalyl chloride + Amine | Controlled temperature |

| 2 | Introduction of cyanophenyl group | 2-Cyanophenyl isocyanate | Anhydrous conditions |

| 3 | Coupling with pyridinyl-piperidine | Pyridin-2-yl-piperidine + EDCI | Stir at room temperature |

This compound interacts with specific molecular targets, modulating their activity. This interaction can lead to:

- Inhibition of enzyme activity : Potentially affecting metabolic pathways.

- Alteration of receptor signaling : Influencing cellular responses.

Anticancer Activity

Recent studies have investigated the compound's cytotoxic effects against various cancer cell lines, including MCF-7 (human breast cancer). Results indicate that derivatives of this compound exhibit promising cytotoxic activity, suggesting potential as an anticancer agent .

Enzyme Inhibition

Research has shown that N1-(2-cyanophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide acts as an inhibitor for Bruton's tyrosine kinase (BTK), which is involved in B-cell signaling pathways. The compound demonstrated moderate inhibitory activity, indicating its potential application in treating B-cell malignancies .

Table 2: Summary of Biological Activities

| Activity Type | Target/Cell Line | Findings |

|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | Promising cytotoxic activity observed |

| Enzyme Inhibition | Bruton's Tyrosine Kinase | Moderate inhibitory activity noted |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide?

- Methodological Answer : The synthesis involves a multi-step process:

Piperidine Intermediate : Prepare 1-(pyridin-2-yl)piperidine via nucleophilic substitution using pyridine derivatives and piperidine under basic conditions.

Oxalamide Core Formation : React oxalyl chloride with 2-cyanoaniline to generate the N1-(2-cyanophenyl)oxalamide intermediate.

Coupling Reaction : Use coupling agents (e.g., EDC/HOBt) to link the piperidine intermediate to the oxalamide core.

- Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C), and catalyst optimization (e.g., DMAP) to improve yields (typically 30–55%) .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 identify protons and carbons associated with the cyanophenyl (δ 7.4–7.8 ppm), pyridine (δ 8.3–8.6 ppm), and piperidine (δ 1.1–2.2 ppm) moieties .

- Mass Spectrometry : LC-MS (APCI+) confirms molecular weight (expected m/z ~380–390 [M+H]+) and purity (>90% by HPLC) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm stereochemistry .

Q. What are the solubility and stability properties under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility can be enhanced using co-solvents like ethanol or surfactants .

- Stability : Stable at room temperature in inert atmospheres. Degrades under strong acidic/basic conditions (pH <3 or >11) or prolonged UV exposure. Store at –20°C in amber vials .

Advanced Research Questions

Q. How to design experiments to resolve contradictory data on biological activity?

- Methodological Answer :

- Dose-Response Studies : Test compound activity across a concentration range (e.g., 0.1–100 µM) to identify optimal efficacy-toxicity windows.

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor/enzyme specificity (e.g., kinase or GPCR targets).

- Orthogonal Assays : Pair cell-based assays (e.g., luciferase reporter) with biophysical methods (SPR, ITC) to validate binding affinities .

- Control Compounds : Include structurally similar analogs (e.g., chlorophenyl or trifluoromethyl derivatives) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Prodrug Modification : Introduce hydrolyzable groups (e.g., esters) to the oxalamide or cyanophenyl moieties to enhance bioavailability .

- Lipophilicity Adjustment : Replace pyridine with less polar heterocycles (e.g., thiophene) or add hydrophilic substituents (e.g., hydroxyl groups) to improve LogP .

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450 oxidation sites) and introduce blocking groups (e.g., fluorine) .

Q. How to analyze crystallographic data to infer binding modes with biological targets?

- Methodological Answer :

Co-crystallization : Soak the compound with purified protein targets (e.g., kinases) in crystallization buffers (e.g., PEG solutions).

Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution diffraction.

Molecular Docking : Align solved structures with computational models (e.g., AutoDock Vina) to identify key interactions:

- Hydrogen bonds between the oxalamide carbonyl and catalytic lysine residues.

- π-π stacking between cyanophenyl and hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.